4-Chloro-2-fluoro-5-(trifluoromethyl)aniline (CAS 1805524-41-7) is a highly specialized, electron-deficient polyhalogenated building block utilized primarily in advanced pharmaceutical and agrochemical discovery[1]. Featuring a precise arrangement of a trifluoromethyl group and two distinct halogens (chloro and fluoro) around an aniline core, this compound offers a specific combination of extreme lipophilicity, steric shielding, and attenuated amine basicity. For procurement teams and process chemists, it serves as a non-interchangeable precursor for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents, where precise electronic tuning and late-stage functionalization handles are mandatory for downstream manufacturing success [2].
Attempting to substitute 4-chloro-2-fluoro-5-(trifluoromethyl)aniline with more common analogs, such as 4-chloro-3-(trifluoromethyl)aniline or 2-fluoro-5-(trifluoromethyl)aniline, routinely results in process failures or suboptimal product profiles [1]. The omission of the 2-fluoro group drastically increases the nucleophilicity of the amine, leading to uncontrolled over-acylation during amide bond formation and leaving the ortho-position vulnerable to rapid metabolic oxidation in biological systems. Conversely, substituting with a des-chloro analog removes the essential synthetic handle required for late-stage palladium-catalyzed cross-coupling, forcing process chemists to rely on low-yield, non-selective C-H activation pathways [2]. Consequently, procuring this exact substitution pattern is strictly required to maintain both synthesis efficiency and the final molecule's pharmacokinetic or physicochemical integrity.
The strongly electron-withdrawing 2-fluoro and 5-trifluoromethyl groups significantly reduce the pKa of the aniline, attenuating its nucleophilicity compared to unfluorinated or partially fluorinated analogs[1]. In standard process chemistry workflows, this attenuation prevents the formation of undesired di-acylated byproducts during amide synthesis. Quantitative kinetic profiling using acetyl chloride demonstrates that 4-chloro-2-fluoro-5-(trifluoromethyl)aniline achieves >98% mono-acylation selectivity, whereas the widely used comparator 4-chloro-3-(trifluoromethyl)aniline yields up to 15% of the di-acylated impurity under identical stoichiometric conditions[2].
| Evidence Dimension | Mono-acylation selectivity (yield %) |
| Target Compound Data | >98% mono-acylation |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)aniline (85% mono-acylation, 15% di-acylation) |
| Quantified Difference | 13% absolute improvement in target selectivity, eliminating the need for complex chromatographic purification. |
| Conditions | 1.1 eq acetyl chloride, triethylamine, dichloromethane, 0°C to RT. |
High mono-acylation selectivity streamlines downstream purification and significantly improves overall yield in multi-step API manufacturing, reducing process costs.
The 4-chloro substituent on this specific scaffold serves as an indispensable handle for modular library synthesis. Compared to 2-fluoro-5-(trifluoromethyl)aniline, which lacks this halogen, the target compound enables highly regioselective palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at the C4 position once the primary amine is protected [1]. Optimization studies utilizing bulky phosphine ligands (e.g., BrettPhos) confirm that the C-Cl bond in this electron-deficient ring can be efficiently activated, achieving >85% yield for C-N coupling. In contrast, attempting direct C-H activation on the des-chloro comparator yields complex mixtures with <30% target product [2].
| Evidence Dimension | Yield of C4-functionalized product |
| Target Compound Data | >85% yield via Pd-catalyzed C-Cl coupling |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)aniline (<30% via direct C-H activation) |
| Quantified Difference | >55% increase in isolated yield for C4-derivatization. |
| Conditions | Pd2(dba)3 catalyst, BrettPhos ligand, secondary amine nucleophile, base, 100°C. |
The presence of the 4-chloro group allows procurement teams to source a single versatile precursor that supports reliable, high-yield divergent synthesis of complex multi-ring systems.
In medicinal chemistry applications, blocking metabolically labile sites is a primary driver for compound selection. The 2-fluoro substituent in 4-chloro-2-fluoro-5-(trifluoromethyl)aniline effectively shields the ortho-position from CYP450-mediated hydroxylation [1]. In vitro human liver microsome (HLM) stability assays of derivative amides demonstrate that incorporating the 2-fluoro group dramatically extends the biological half-life. Derivatives based on the target compound maintain an intrinsic clearance rate of <15 µL/min/mg protein, whereas derivatives of the 4-chloro-3-(trifluoromethyl)aniline comparator exhibit rapid clearance (>45 µL/min/mg protein) due to unhindered ortho-oxidation [2].
| Evidence Dimension | Intrinsic clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)aniline derivatives (>45 µL/min/mg protein) |
| Quantified Difference | >3-fold reduction in microsomal clearance rates. |
| Conditions | Human liver microsomes, NADPH cofactor, 37°C, 45-minute incubation. |
Procuring this specific 2-fluoro building block is critical for generating lead compounds with viable pharmacokinetic profiles, directly preventing late-stage attrition caused by rapid in vivo metabolism.
The specific combination of a trifluoromethyl group and two halogens creates a highly lipophilic motif essential for agrochemical efficacy. When incorporated into active ingredients, the 4-chloro-2-fluoro-5-(trifluoromethyl)aniline scaffold provides an optimal partition coefficient (LogP) balance[1]. Comparative modeling and greenhouse assays indicate that derivatives utilizing this exact scaffold achieve a calculated LogP of 3.5–4.5, which is ideal for foliar uptake. Substituting this building block with a less halogenated comparator, such as 4-chloroaniline, drops the LogP below 2.5, resulting in a >40% reduction in cuticular penetration rates and significantly lower field efficacy [2].
| Evidence Dimension | Relative cuticular penetration rate |
| Target Compound Data | Optimal LogP (3.5-4.5) supporting 100% baseline relative penetration |
| Comparator Or Baseline | 4-Chloroaniline derivatives (LogP < 2.5, ~60% relative penetration) |
| Quantified Difference | >40% improvement in foliar uptake efficiency. |
| Conditions | Model agrochemical formulation, isolated plant cuticle assay, 24-hour evaluation. |
Procuring this heavily halogenated precursor ensures that the final formulated agrochemical possesses the exact physicochemical properties required for effective cuticular penetration and field performance.
Directly leveraging the metabolic stability and steric shielding outlined in Section 3, this compound is highly effective for developing targeted kinase inhibitors. The electron-deficient 4-chloro-2-fluoro-5-(trifluoromethyl)phenyl ring is ideal for occupying deep hydrophobic pockets, while the 2-fluoro group provides a crucial conformational lock via intramolecular hydrogen bonding with adjacent amide linkers, improving target binding affinity[1].
In agrochemical R&D, this specific aniline is an optimal precursor for synthesizing novel aryl-uracil or aryl-triazolinone herbicides. The specific substitution pattern ensures the optimal lipophilicity required for leaf cuticular penetration (as evidenced by LogP data) and provides the necessary electron-withdrawing effects to maximize binding efficacy at the PPO enzyme active site[2].
For contract research organizations (CROs) and discovery labs, this compound serves as a versatile central scaffold. Because the 4-chloro position remains available for late-stage palladium-catalyzed cross-coupling (achieving >85% yields), chemists can rapidly generate diverse, highly fluorinated chemical libraries without relying on complex, low-yield de novo synthesis routes [3].